Comprehensive Technical Guide: Physicochemical Profiling and Application of 4-(2-{[(Tert-butoxy)carbonyl]amino}butoxy)butanoic Acid
Comprehensive Technical Guide: Physicochemical Profiling and Application of 4-(2-{[(Tert-butoxy)carbonyl]amino}butoxy)butanoic Acid
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the selection of heterobifunctional linkers is a critical determinant of therapeutic efficacy. 4-(2-{[(Tert-butoxy)carbonyl]amino}butoxy)butanoic acid is a highly specialized, orthogonally protected alkyl/ether building block. This guide provides an in-depth analysis of its exact mass, molecular weight, structural rationale, and the self-validating experimental workflows required to utilize it effectively in advanced drug synthesis.
Physicochemical Profiling: Exact Mass vs. Molecular Weight
A fundamental requirement for the analytical validation of synthetic linkers is distinguishing between exact mass (monoisotopic mass) and molecular weight (average mass)[1].
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Exact Mass (275.17327 Da): Calculated by summing the masses of the most abundant, naturally occurring stable isotopes of each constituent element (e.g., 12 C, 1 H, 14 N, 16 O). In High-Resolution Mass Spectrometry (HRMS), the instrument resolves individual isotopic peaks. Therefore, the exact mass is the precise target required for identifying the primary [M+H]+ ion[2].
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Molecular Weight (275.345 g/mol ): Calculated using the standard atomic weights, which account for the natural abundance distribution of all isotopes (e.g., the ~1.1% natural abundance of 13 C). This value is strictly used for macroscopic stoichiometric calculations during synthesis[1].
Quantitative Data Summary
The following table summarizes the critical quantitative parameters required for both synthetic planning and analytical validation of this compound.
| Property | Value | Application Context |
| Chemical Formula | C 13 H 25 NO 5 | Elemental composition for synthetic stoichiometry. |
| Monoisotopic (Exact) Mass | 275.17327 Da | Target m/z for High-Resolution Mass Spectrometry (HRMS). |
| Molecular Weight (Average) | 275.345 g/mol | Reagent mass calculations (equivalents/moles). |
| [M+H]+ Adduct m/z | 276.18055 | Primary target for ESI+ mass spectrometry. |
| [M+Na]+ Adduct m/z | 298.16250 | Secondary validation target for ESI+ mass spectrometry. |
Structural Rationale in Drug Design
The architecture of 4-(2-{[(Tert-butoxy)carbonyl]amino}butoxy)butanoic acid is strategically designed to overcome common pharmacokinetic hurdles in chimeric drug development:
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Alkyl/Ether Backbone: Purely aliphatic (alkyl) linkers often suffer from poor aqueous solubility, leading to aggregation. Conversely, pure Polyethylene Glycol (PEG) linkers can be overly flexible, resulting in a high entropic penalty upon binding. This hybrid alkyl/ether chain provides a highly tuned balance, modulating the physicochemical properties to ensure cellular permeability while facilitating the optimal spatial orientation required for ternary complex formation between the target protein and the E3 ligase[3].
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Orthogonal Reactivity: The molecule features a free carboxylic acid at one terminus and a Boc-protected primary amine at the other. This allows for sequential, directional coupling. The carboxylic acid can be activated (e.g., via HATU/DIPEA) to form an amide bond with an E3 ligase anchor, while the Boc group prevents unwanted polymerization.
Fig 1: Ternary complex formation utilizing an alkyl/ether PROTAC linker for targeted degradation.
Experimental Workflows
Workflow 1: LC-HRMS Validation Protocol
Before initiating any coupling reactions, the integrity of the linker must be validated. This protocol uses High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass, ensuring no degradation or protecting-group loss has occurred.
Causality & Self-Validation: Using a high-resolution Q-TOF or Orbitrap system is mandatory because unit-resolution quadrupoles cannot differentiate the monoisotopic mass (275.17 Da) from nominal mass isobaric interferences. The simultaneous detection of both [M+H]+ and [M+Na]+ adducts with a mass error of <5 ppm creates a self-validating dataset that confirms structural integrity.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute 10 μ L of the stock into 990 μ L of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).
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Chromatography: Inject 2 μ L onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μ m). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
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Ionization: Utilize Electrospray Ionization in positive mode (ESI+). The 0.1% FA drives the protonation of the ether oxygen or the Boc-carbonyl, facilitating the formation of the [M+H]+ ion.
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Data Analysis: Extract the ion chromatograms for m/z 276.1805 (Target [M+H]+ ) and m/z 298.1625 (Target [M+Na]+ ). Verify that the isotopic envelope matches the theoretical distribution for C 13 H 25 NO 5 .
Workflow 2: TFA-Mediated Boc Deprotection
Once the carboxylic acid terminus has been successfully conjugated to the first ligand, the Boc group must be removed to expose the primary amine for the final coupling step[4].
Causality & Self-Validation: Trifluoroacetic acid (TFA) is utilized because it is a strong enough acid to protonate the tert-butyl carbamate oxygen. This protonation triggers a fragmentation event that releases a tert-butyl cation and carbamic acid. The carbamic acid spontaneously decarboxylates to yield the free amine, while the tert-butyl cation eliminates a proton to form isobutylene gas[5]. The cessation of gas evolution (CO 2 and isobutylene) serves as a primary visual indicator of reaction progress, which is subsequently validated by the complete disappearance of the Boc-protected mass peak in LC-MS.
Step-by-Step Methodology:
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Solvation: Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M to 0.5 M. DCM is chosen because it solubilizes the starting material without participating in the acidic cleavage mechanism[4].
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Acidification: Cool the reaction flask to 0 °C using an ice bath to control the initial exotherm. Slowly add TFA to achieve a final ratio of 1:1 TFA:DCM (v/v)[4].
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Cleavage: Remove the ice bath and allow the reaction to stir at room temperature for 1 to 2 hours. Monitor the reaction via LC-MS until the starting material is entirely consumed.
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Concentration: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporate with toluene (3 x 10 mL) to form an azeotrope that efficiently strips residual TFA[4].
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Isolation: Triturate the resulting oily residue with cold diethyl ether. The free amine will precipitate as a highly pure TFA salt. Centrifuge, decant the ether, and dry the pellet under high vacuum.
Fig 2: Step-by-step logical workflow for the TFA-mediated deprotection of the Boc-amine group.
References
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Mass Spectrometry Facility, University of Missouri. "Calculating Exact Masses". University of Missouri. Available at:[Link]
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Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review". Exploration of Targeted Anti-tumor Therapy, PMC. Available at:[Link]
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Wikipedia Contributors. "Mass (mass spectrometry)". Wikipedia. Available at: [Link]
Sources
- 1. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 2. Mass (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BOC Protection and Deprotection [pt.bzchemicals.com]
